Methyl-4-methoxy-2,6-dimethylbenzoat

Übersicht

Beschreibung

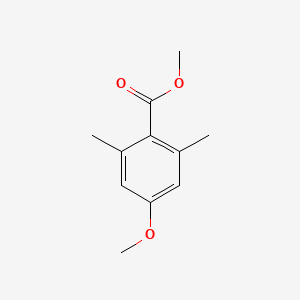

“Methyl 4-methoxy-2,6-dimethylbenzoate” is a chemical compound with the molecular formula C11H14O3 and a molecular weight of 194.23 . It is also known by its IUPAC name, methyl 4-methoxy-2,6-dimethylbenzoate .

Molecular Structure Analysis

The InChI code for “Methyl 4-methoxy-2,6-dimethylbenzoate” is 1S/C11H14O3/c1-7-5-9(13-3)6-8(2)10(7)11(12)14-4/h5-6H,1-4H3 . This indicates the specific arrangement of atoms in the molecule.Physical and Chemical Properties Analysis

“Methyl 4-methoxy-2,6-dimethylbenzoate” is a solid at room temperature . The storage temperature is 2-8°C .Wissenschaftliche Forschungsanwendungen

Nanotechnologie

In der Nanotechnologie kann es zur Synthese organischer Nanopartikel mit spezifischen Funktionalitäten verwendet werden. Diese Nanopartikel könnten Anwendungen in der Wirkstoffabgabe, der Bildgebung und als Katalysatoren in chemischen Reaktionen haben.

Jede dieser Anwendungen wird durch rigorose wissenschaftliche Forschung und Entwicklung unterstützt, um sicherzustellen, dass Methyl-4-methoxy-2,6-dimethylbenzoat in verschiedenen Branchen effektiv und sicher eingesetzt wird .

Safety and Hazards

“Methyl 4-methoxy-2,6-dimethylbenzoate” is classified under GHS07. The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety precautions include avoiding contact with skin and eyes, and ensuring good ventilation during handling .

Wirkmechanismus

Target of Action

It’s known that esters, a group to which this compound belongs, are frequently the source of flavors and aromas in many fruits and flowers . They also make up the bulk of animal fats and vegetable oils .

Mode of Action

Methyl 4-methoxy-2,6-dimethylbenzoate, as an ester, can undergo various reactions. For instance, esters can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be reduced to form alcohols or aldehydes depending on the reducing agent . Furthermore, esters can react with organometallic compounds to form tertiary alcohols .

Biochemical Pathways

Esters are known to participate in various biochemical reactions, including hydrolysis, reduction, and reactions with organometallic compounds .

Pharmacokinetics

It’s known that the compound is soluble in chloroform, dichloromethane, ethyl acetate, dmso, acetone, etc , which could influence its absorption and distribution in the body.

Result of Action

Given its ester nature, it could potentially contribute to the flavors and aromas of certain fruits and flowers .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 4-methoxy-2,6-dimethylbenzoate. For instance, its solubility in various solvents suggests that the compound’s action could be influenced by the presence of these solvents in its environment.

Eigenschaften

IUPAC Name |

methyl 4-methoxy-2,6-dimethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-7-5-9(13-3)6-8(2)10(7)11(12)14-4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBCCJANLIBHNEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)OC)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372874 | |

| Record name | methyl 4-methoxy-2,6-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37934-88-6 | |

| Record name | methyl 4-methoxy-2,6-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1607528.png)

![N',N'-dimethyl-N-[4-nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine](/img/structure/B1607530.png)

![2-(Cyanomethyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1607537.png)